

Identifying common interferences in Thulium-170 analysis

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Compound of Interest

Compound Name: Thulium-170

Cat. No.: B1219096

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Technical Support Center: Thulium-170 Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common interferences during **Thulium-170** (^{170}Tm) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of interferences encountered in **Thulium-170** analysis?

A1: The primary interferences in ^{170}Tm analysis can be categorized as follows:

- **Radioisotopic Impurities:** Co-production of other radioactive isotopes during the neutron activation of the parent Thulium-169 (^{169}Tm).
- **Isobaric Interferences:** Overlap with isotopes of other elements that have the same nominal mass as ^{170}Tm , which is particularly relevant for mass spectrometry techniques.
- **Bremsstrahlung Radiation:** The production of a continuous spectrum of X-rays from the deceleration of beta particles emitted by ^{170}Tm , which can create a high background in gamma spectrometry.
- **Matrix Effects:** Alteration of the analytical signal due to the other components in the sample matrix, which can cause signal suppression or enhancement in techniques like ICP-MS and LC-MS.

Q2: Which radioisotopes are common impurities in **Thulium-170** production?

A2: **Thulium-170** is typically produced by neutron irradiation of natural Thulium-169. Impurities in the thulium target material can also become activated, leading to the presence of interfering radioisotopes. Commonly identified impurities include Samarium-153 (^{153}Sm), Tantalum-182 (^{182}Ta), and Lanthanum-140 (^{140}La).

Q3: How does Bremsstrahlung interfere with ^{170}Tm gamma spectrometry?

A3: **Thulium-170** is a beta-emitter. These high-energy electrons interact with surrounding materials (including the thulium itself), decelerating and emitting a continuous spectrum of X-rays known as Bremsstrahlung. This radiation creates a broad, elevated background in the gamma spectrum, which can obscure the characteristic gamma peak of ^{170}Tm at 84.25 keV, making accurate quantification challenging, especially for low-activity sources.

Q4: What is the primary isobaric interference for **Thulium-170** in mass spectrometry?

A4: The primary isobaric interference for ^{170}Tm is Ytterbium-170 (^{170}Yb). Since ^{170}Tm decays to ^{170}Yb , any sample of ^{170}Tm will also contain ^{170}Yb . In techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which separate ions based on their mass-to-charge ratio, ^{170}Tm and ^{170}Yb are indistinguishable and will be detected at the same nominal mass, leading to an overestimation of the ^{170}Tm signal.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Gamma Spectrum

Symptoms:

- Presence of gamma peaks other than the 84.25 keV peak of ^{170}Tm .
- Difficulty in accurately integrating the ^{170}Tm peak due to overlapping peaks.

Possible Cause:

- Presence of radioisotopic impurities such as ^{153}Sm , ^{182}Ta , or ^{140}La .

Troubleshooting Steps:

- **Peak Identification:** Compare the energies of the unknown peaks with the known gamma-ray energies of common impurities (see Table 1).
- **Half-life Analysis:** Measure the spectrum at different time points. The half-life of the interfering isotope can be determined from the decay of its characteristic peaks, aiding in its identification.
- **Spectral Deconvolution:** Utilize gamma spectrometry software with peak fitting and deconvolution algorithms to separate the overlapping peaks and accurately quantify the net peak area of the ^{170}Tm peak.

Issue 2: High Background and Poor Signal-to-Noise Ratio in Gamma Spectrum

Symptoms:

- A broad, continuous background that elevates the baseline of the gamma spectrum.
- The characteristic 84.25 keV peak of ^{170}Tm has a low signal-to-noise ratio.

Possible Cause:

- Bremsstrahlung radiation from the beta decay of ^{170}Tm .

Troubleshooting Steps:

- **Shielding:** Use low-Z material (e.g., plastic or aluminum) as a beta shield directly around the source. This will absorb the beta particles and reduce the generation of Bremsstrahlung in higher-Z shielding materials like lead.
- **Background Subtraction:** Employ appropriate background subtraction methods in your gamma spectrometry software. This can involve modeling the Bremsstrahlung continuum and subtracting it from the spectrum to better resolve the ^{170}Tm peak.

Issue 3: Overestimation of ^{170}Tm Concentration in ICP-MS Analysis

Symptoms:

- Higher than expected ^{170}Tm signal when analyzing by ICP-MS.
- Inability to distinguish between ^{170}Tm and ^{170}Yb .

Possible Cause:

- Isobaric interference from ^{170}Yb .

Troubleshooting Steps:

- Chemical Separation: If possible, perform a chemical separation of Thulium from Ytterbium prior to ICP-MS analysis.
- Collision/Reaction Cell (CRC) Technology: Utilize an ICP-MS equipped with a collision/reaction cell. By introducing a reactive gas, it may be possible to induce a chemical reaction that shifts the mass of either ^{170}Tm or ^{170}Yb , allowing for their separation.
- Mathematical Correction: If the isotopic ratio of Ytterbium in the sample is known or can be measured using a non-interfered isotope of Ytterbium, a mathematical correction can be applied to subtract the contribution of ^{170}Yb from the signal at m/z 170.

Issue 4: Inaccurate and Irreproducible Results in LC-MS Analysis

Symptoms:

- Signal intensity of ^{170}Tm varies significantly between samples with similar concentrations.
- Observed signal is lower (ion suppression) or higher (ion enhancement) than expected.

Possible Cause:

- Matrix effects from co-eluting compounds in the sample.[\[1\]](#)[\[2\]](#)

Troubleshooting Steps:

- **Improve Sample Preparation:** Enhance the sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.
- **Optimize Chromatography:** Modify the liquid chromatography method to achieve better separation of ^{170}Tm from the matrix components causing ion suppression or enhancement.
- **Use of an Internal Standard:** Employ a suitable internal standard, ideally a stable isotope-labeled version of the analyte, to compensate for matrix effects.[\[1\]](#)
- **Matrix-Matched Calibration:** Prepare calibration standards in a blank matrix that is identical to the sample matrix to account for any signal suppression or enhancement.

Quantitative Data

Table 1: Prominent Gamma-Ray Energies of **Thulium-170** and Common Radioisotopic Interferences

Radioisotope	Half-life	Prominent Gamma-Ray Energies (keV) and Intensities (%)
Thulium-170 (^{170}Tm)	128.6 days	84.25 (3.26%) [3] [4]
Samarium-153 (^{153}Sm)	46.28 hours	69.67 (4.90%), 103.18 (28.70%) [5] [6]
Tantalum-182 (^{182}Ta)	114.43 days	100.11 (14.1%), 222.11 (7.6%), 1121.29 (35.0%), 1221.40 (27.0%)
Lanthanum-140 (^{140}La)	40.27 hours	328.76 (20.5%), 487.02 (45.5%), 815.78 (23.5%), 1596.22 (95.4%) [7] [8]

Experimental Protocols

Protocol 1: Gamma Spectrometry for ^{170}Tm with Radioisotopic Impurities

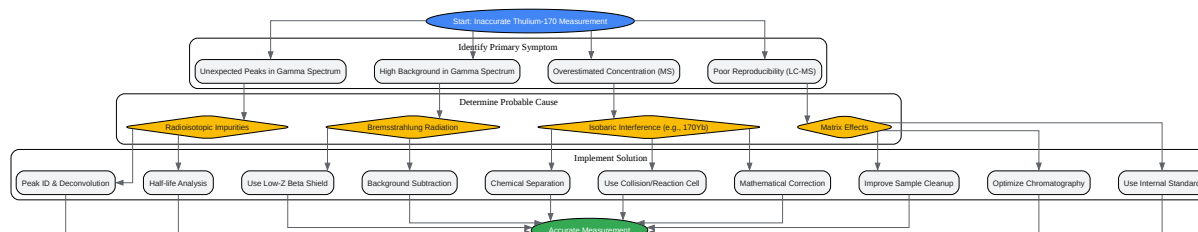
- **Detector and Shielding:** Use a high-purity germanium (HPGe) detector for high-resolution gamma spectrometry. Place a beta shield of low-Z material (e.g., 1-2 mm of plastic) around the sample to minimize Bremsstrahlung.
- **Calibration:** Perform energy and efficiency calibrations of the detector using a certified multi-nuclide standard source covering the energy range of interest (approximately 50-1700 keV to encompass potential impurities).
- **Data Acquisition:** Acquire the gamma spectrum for a sufficient duration to achieve good counting statistics for the 84.25 keV peak of ^{170}Tm and any impurity peaks.
- **Spectral Analysis:**
 - Identify all significant peaks in the spectrum.
 - Use the gamma spectrometry software to perform a multi-peak fit (deconvolution) for regions where peaks from ^{170}Tm and impurities may overlap.
 - Calculate the net peak area for the 84.25 keV peak of ^{170}Tm .
 - Correct for the gamma-ray intensity (3.26%) and the detector efficiency at 84.25 keV to determine the activity of ^{170}Tm .

Protocol 2: Mitigating Isobaric Interference in ICP-MS

- **Instrumentation:** Utilize a triple quadrupole ICP-MS (ICP-QQQ) or a high-resolution ICP-MS (HR-ICP-MS).
- **Tuning:** Tune the instrument for optimal sensitivity and resolution according to the manufacturer's recommendations.
- **Collision/Reaction Cell Method (ICP-QQQ):**
 - Introduce a suitable reaction gas (e.g., oxygen or ammonia) into the collision/reaction cell.

- Optimize the gas flow rate to promote a reaction that selectively shifts the mass of either ^{170}Tm or ^{170}Yb . For example, ^{170}Tm might react to form $^{170}\text{Tm}^{16}\text{O}^+$ at m/z 186, while ^{170}Yb may react differently or not at all.
- Set the first quadrupole to select m/z 170 and the second quadrupole to select the mass of the product ion (e.g., m/z 186) to isolate the ^{170}Tm signal from the ^{170}Yb interference.
- Mathematical Correction Method:
 - Measure the signal intensity at m/z 170 ($^{170}\text{Tm} + ^{170}\text{Yb}$).
 - Measure the signal intensity of another Ytterbium isotope that is free from interference (e.g., ^{171}Yb or ^{172}Yb).
 - Using the known natural isotopic abundance of Ytterbium, calculate the contribution of ^{170}Yb to the signal at m/z 170.
 - Subtract the calculated ^{170}Yb signal from the total signal at m/z 170 to obtain the signal from ^{170}Tm .

Visualizations



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Caption: Troubleshooting workflow for common interferences in **Thulium-170** analysis.

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